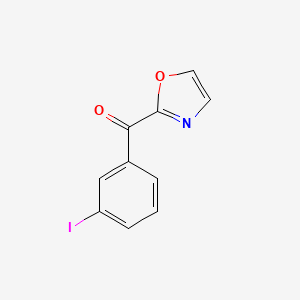

2-(3-Iodobenzoyl)oxazol

Übersicht

Beschreibung

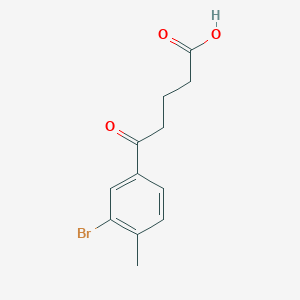

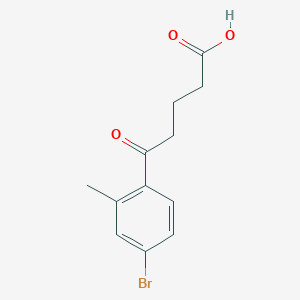

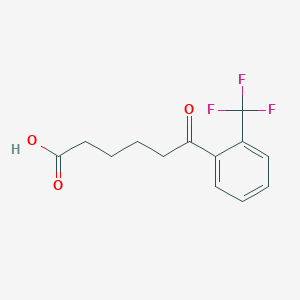

2-(3-Iodobenzoyl)oxazole is a chemical compound with the molecular formula C10H6INO2 and a molecular weight of 299.07 . It is a light yellow solid and is used for research and development purposes .

Synthesis Analysis

Oxazole compounds, including 2-(3-Iodobenzoyl)oxazole, are synthesized using various strategies. One of the most common methods is the van Leusen reaction, which is based on tosylmethylisocyanides (TosMICs) . This reaction is considered one of the most appropriate strategies to prepare oxazole-based medicinal compounds .Molecular Structure Analysis

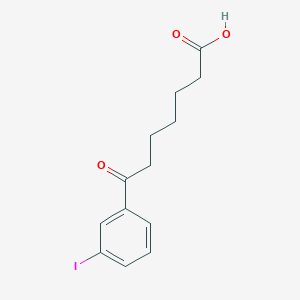

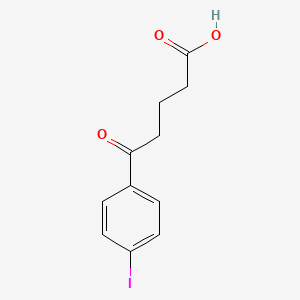

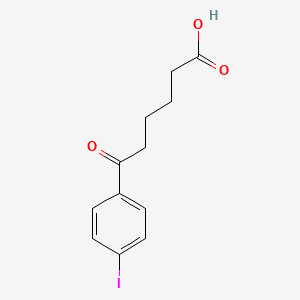

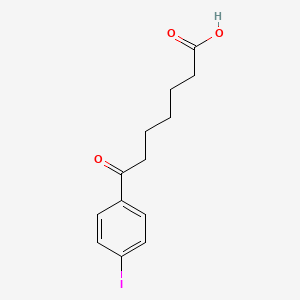

The molecular structure of 2-(3-Iodobenzoyl)oxazole consists of a five-membered heterocyclic ring containing one oxygen atom and one nitrogen atom . The InChI code for this compound is 1S/C10H6INO2/c11-8-3-1-2-7(6-8)9(13)10-12-4-5-14-10/h1-6H .Chemical Reactions Analysis

Oxazole compounds, including 2-(3-Iodobenzoyl)oxazole, are known for their diverse chemical reactions. They can engage in various non-covalent interactions, such as hydrophobic effects, van der Waals forces, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bonds . These interactions make oxazole derivatives valuable in various fields, including medicinal chemistry .Physical and Chemical Properties Analysis

2-(3-Iodobenzoyl)oxazole is a light yellow solid . It has a molecular weight of 299.07 and a molecular formula of C10H6INO2 .Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

2-(3-Iodobenzoyl)oxazol: wurde auf seine potenzielle Verwendung als antimikrobielles Mittel untersucht. Forscher haben verschiedene Derivate synthetisiert, um sie gegen verschiedene Bakterien- und Pilzstämme zu testen. Beispielsweise haben Verbindungen mit dem Oxazol-Rest eine Wirksamkeit gegen Staphylococcus aureus und Escherichia coli gezeigt, die häufige Verursacher von Infektionen sind .

Antikrebs-Eigenschaften

Oxazol-Derivate, einschließlich derer mit einer Iodobenzoylgruppe, werden auf ihre Antikrebsaktivitäten untersucht. Sie können als Tyrosinkinase-Inhibitoren wirken, die bei der Behandlung verschiedener Krebsarten wichtig sind. Die Fähigkeit, die Kinaseaktivität zu hemmen, kann die Proliferation von Krebszellen verhindern .

Entzündungshemmende Anwendungen

Der Oxazolring ist ein Merkmal in vielen entzündungshemmenden Medikamenten. Das Substitutionsschema, insbesondere mit einer Iodobenzoylgruppe, kann die Fähigkeit der Verbindung, Entzündungsreaktionen zu modulieren, verbessern, was sie zu einem wertvollen Kandidaten für die Entwicklung neuer entzündungshemmender Medikamente macht .

Antidiabetische Wirkungen

Es wurde berichtet, dass einige Oxazol-Derivate antidiabetische Wirkungen zeigen. Sie können eine Rolle bei der Regulierung des Blutzuckerspiegels spielen und möglicherweise einen neuen Ansatz zur Behandlung von Diabetes bieten. Das Vorhandensein der Iodobenzoylgruppe kann die Bindungsaffinität der Verbindung zu relevanten biologischen Zielstrukturen beeinflussen .

Anwendungen gegen Fettleibigkeit

Die Forschung zu Oxazol-Derivaten erstreckt sich auch auf Anwendungen gegen Fettleibigkeit. Diese Verbindungen können Stoffwechselwege beeinflussen, die an der Speicherung und dem Abbau von Fetten beteiligt sind, und so einen möglichen Weg zur Bekämpfung fettleibigkeitsbedingter Gesundheitsprobleme bieten .

Antioxidatives Potenzial

Oxazole, einschließlich derer mit einem Iodobenzoyl-Substituenten, wurden auf ihre antioxidativen Eigenschaften untersucht. Antioxidantien sind entscheidend bei der Bekämpfung von oxidativem Stress, der an zahlreichen Krankheiten beteiligt ist, darunter neurodegenerative Erkrankungen .

Zukünftige Richtungen

Oxazole derivatives, including 2-(3-Iodobenzoyl)oxazole, have been the focus of many research studies due to their wide spectrum of biological activities . They are considered significant heterocyclic nuclei in medicinal chemistry . The important information presented in these studies will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

Wirkmechanismus

Target of Action

Oxazole derivatives have been known to exhibit a wide spectrum of biological activities . The presence of hetero atoms in these compounds often imparts preferential specificities in their biological responses .

Mode of Action

The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities . The interaction of these compounds with their targets can lead to various changes, which are dependent on the specific biological activity of the compound.

Biochemical Pathways

Oxazole derivatives have been associated with a range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . Each of these activities is likely to involve different biochemical pathways and downstream effects.

Result of Action

Given the wide range of biological activities associated with oxazole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.

Biochemische Analyse

Biochemical Properties

2-(3-Iodobenzoyl)oxazole plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. For instance, 2-(3-Iodobenzoyl)oxazole can act as an inhibitor for certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity .

Cellular Effects

The effects of 2-(3-Iodobenzoyl)oxazole on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 2-(3-Iodobenzoyl)oxazole can alter the expression of specific genes involved in cell cycle regulation and apoptosis. Additionally, it affects cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of key metabolites .

Molecular Mechanism

At the molecular level, 2-(3-Iodobenzoyl)oxazole exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to either inhibition or activation of their functions. The binding interactions often involve the iodine atom, which can form halogen bonds with amino acid residues in the active sites of enzymes. This interaction can result in enzyme inhibition, altering the biochemical pathways in which these enzymes are involved .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(3-Iodobenzoyl)oxazole have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. In vitro studies have shown that 2-(3-Iodobenzoyl)oxazole remains stable under specific conditions but can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with alterations in cellular homeostasis and function .

Dosage Effects in Animal Models

The effects of 2-(3-Iodobenzoyl)oxazole vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition or modulation of signaling pathways. At higher doses, it can induce toxic or adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing significant toxicity .

Metabolic Pathways

2-(3-Iodobenzoyl)oxazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites by modulating the activity of metabolic enzymes. For example, it may inhibit enzymes involved in glycolysis or the citric acid cycle, leading to changes in the levels of glucose and other key metabolites .

Transport and Distribution

Within cells and tissues, 2-(3-Iodobenzoyl)oxazole is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments are influenced by these interactions, affecting its overall biological activity .

Subcellular Localization

The subcellular localization of 2-(3-Iodobenzoyl)oxazole is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on gene expression, energy metabolism, or protein synthesis .

Eigenschaften

IUPAC Name |

(3-iodophenyl)-(1,3-oxazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6INO2/c11-8-3-1-2-7(6-8)9(13)10-12-4-5-14-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWDQFOOKAGAKFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(=O)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642082 | |

| Record name | (3-Iodophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-85-8 | |

| Record name | (3-Iodophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.